molecular formula C10H15N3O4 B6642163 2-[4-[(2-Propan-2-yloxyacetyl)amino]pyrazol-1-yl]acetic acid

2-[4-[(2-Propan-2-yloxyacetyl)amino]pyrazol-1-yl]acetic acid

Cat. No.: B6642163
M. Wt: 241.24 g/mol
InChI Key: ZRYHYHMQRFPSTP-UHFFFAOYSA-N
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Description

2-[4-[(2-Propan-2-yloxyacetyl)amino]pyrazol-1-yl]acetic acid is a complex organic compound that features a pyrazole ring substituted with an acetic acid group and a propan-2-yloxyacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(2-Propan-2-yloxyacetyl)amino]pyrazol-1-yl]acetic acid typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The subsequent steps include the introduction of the acetic acid group and the propan-2-yloxyacetyl group through esterification and amidation reactions, respectively. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-[4-[(2-Propan-2-yloxyacetyl)amino]pyrazol-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-[4-[(2-Propan-2-yloxyacetyl)amino]pyrazol-1-yl]acetic acid has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It can serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Medicine: The compound has potential therapeutic applications, such as anti-inflammatory or anticancer agents, due to its ability to interact with specific biological targets.

    Industry: It is used in the development of new materials, such as polymers or coatings, with enhanced properties.

Mechanism of Action

The mechanism of action of 2-[4-[(2-Propan-2-yloxyacetyl)amino]pyrazol-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-[4-[(2-Methoxyacetyl)amino]pyrazol-1-yl]acetic acid: Similar structure but with a methoxy group instead of a propan-2-yloxy group.

    2-[4-[(2-Ethoxyacetyl)amino]pyrazol-1-yl]acetic acid: Similar structure but with an ethoxy group instead of a propan-2-yloxy group.

Uniqueness

2-[4-[(2-Propan-2-yloxyacetyl)amino]pyrazol-1-yl]acetic acid is unique due to the presence of the propan-2-yloxyacetyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific targets or improve its stability under certain conditions, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[4-[(2-propan-2-yloxyacetyl)amino]pyrazol-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4/c1-7(2)17-6-9(14)12-8-3-11-13(4-8)5-10(15)16/h3-4,7H,5-6H2,1-2H3,(H,12,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRYHYHMQRFPSTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC(=O)NC1=CN(N=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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